1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Description
1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874299-02-2) is a boronate-containing urea derivative. Its molecular formula is C₁₉H₂₃BN₂O₃, with a benzyl group attached to the urea nitrogen and a tetramethyl dioxaborolane-substituted phenyl ring . The compound is characterized by:
- Boronate moiety: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis (e.g., drug discovery and materials science) .
- Applications: Used as a building block in pharmaceutical intermediates and chemical biology probes, particularly where boronate functionality is required for bioconjugation or catalytic processes .
Properties
IUPAC Name |
1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)23-18(24)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWYLPUKWWUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136529 | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-02-2 | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities.
Mode of Action
It’s worth noting that the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in suzuki-miyaura cross-coupling reactions, which could suggest its role in forming biologically active compounds.
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, depending on their specific targets.
Pharmacokinetics
The compound’s solubility in organic solvents might suggest good absorption and distribution characteristics. The presence of the urea group could potentially influence its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
It’s worth noting that similar compounds have been reported to exhibit various biological activities.
Action Environment
The action of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents, which could affect its bioavailability and stability. Moreover, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability.
Biological Activity
1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C20H25BN2O3, with a molecular weight of 352.24 g/mol. The compound is characterized by the presence of a dioxaborolane ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Molecular Formula | C20H25BN2O3 |
| Molecular Weight | 352.24 g/mol |
| CAS Number | 874299-02-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxaborolane moiety can facilitate binding to various biological targets, potentially modulating their activity. This interaction may influence critical cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar urea compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that modifications in the structure can enhance the potency against specific cancer types:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib (Reference) | HeLa | 7.91 |
These results suggest that structural variations in urea derivatives can lead to enhanced anticancer properties compared to established treatments like Sorafenib .
Enzyme Inhibition Studies
The compound has also been evaluated for its role as an enzyme inhibitor. The presence of the boron atom in the dioxaborolane structure can enhance interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit key enzymes associated with tumor growth and proliferation.
Case Studies and Research Findings
Several research articles have explored the biological implications of compounds similar to this compound:
- Study on Urea Derivatives : A study published in Medicinal Chemistry Research demonstrated that urea derivatives significantly induced apoptotic cell death in cancer cell lines and blocked the cell cycle at specific phases .
- Mechanistic Insights : Another investigation provided insights into how these compounds interact with vascular endothelial growth factor receptors (VEGFR), a target for cancer therapy.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.
Table 1: Summary of Cross-Coupling Reactions Involving the Compound
| Reaction Type | Aryl Halide | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoaniline | 85 | Pd catalyst, K2CO3, THF |
| Negishi Coupling | 4-Iodotoluene | 90 | Zn powder, DMF |
| Sonogashira Reaction | 4-Chlorobenzaldehyde | 80 | CuI catalyst, EtOH |
These reactions demonstrate the compound's versatility as a coupling partner and its efficacy in forming complex structures necessary for pharmaceutical development.
Drug Development
The compound has shown potential in drug development due to its ability to modify biological targets through selective binding interactions. Its derivatives have been investigated for their anti-cancer properties. For example, studies indicate that modifications to the dioxaborolane group can enhance selectivity and potency against specific cancer cell lines .
Case Study: Anti-Cancer Activity
A recent study explored the anti-cancer efficacy of derivatives of this compound against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Substituent Variations on the Urea Nitrogen
Key Observations :
Substituent Variations on the Aryl Ring
Key Observations :
- Methoxy Groups : Electron-donating methoxy substituents can stabilize boronate intermediates during cross-coupling but may reduce reaction rates due to steric bulk .
Preparation Methods
Miyaura Borylation of 3-Bromoaniline
The Miyaura reaction enables direct boronation of aryl halides. A representative procedure involves:
-
Reacting 3-bromoaniline with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst.
-
Using potassium acetate as a base in anhydrous dioxane at 80–100°C.
Key data :
This method avoids the need for cryogenic conditions required in earlier lithiation-based approaches.
Alternative Electrochemical Borylation
Recent advances demonstrate boronate formation via electrochemical activation:
Urea Bond Formation: Strategic Approaches
Carbodiimide-Mediated Coupling
The most widely adopted method uses 1,1'-carbonyldiimidazole (CDI) to activate the amine:
-
React 3-(pinacolatoboron)aniline with CDI in THF at 0–5°C.
-
Add benzylamine gradually over 2 hours.
Optimization Insights :
Isocyanate Route
An alternative pathway employs preformed benzyl isocyanate:
-
Generate benzyl isocyanate in situ from benzylamine and triphosgene.
Comparative Performance :
| Method | Yield | Purity | Byproducts |
|---|---|---|---|
| CDI-Mediated | 85% | 98% | <5% imidazole urea |
| Isocyanate | 78% | 95% | Chlorinated species |
Purification and Characterization
Crystallization Techniques
-
Solvent Pair Screening :
Solvent System Purity Improvement Crystal Morphology THF/Hexanes 92% → 98% Needle-shaped DCM/Methanol 90% → 96% Plate-like
Hexane-induced antisolvent crystallization achieves superior phase purity.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.85 (s, 1H, urea NH)
-
δ 7.42–7.28 (m, 9H, aromatic)
-
δ 4.45 (d, J = 5.6 Hz, 2H, CH₂Ph)
HPLC-MS :
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for preparing 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzyl isocyanate derivative with a boronic ester-functionalized aniline under inert conditions (e.g., dry tetrahydrofuran or toluene). Catalysts like palladium for Suzuki-Miyaura coupling may be employed to attach the tetramethyl dioxaborolane moiety. Base additives (e.g., triethylamine) are used to neutralize byproducts like HCl .
- Key Parameters : Reaction temperature (60–100°C), anhydrous solvents, and stoichiometric ratios of reagents (1:1.2 for amine:isocyanate) are critical for yield optimization .
Q. How is this compound characterized for structural confirmation and purity assessment?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the urea backbone and aromatic substitution patterns. The tetramethyl dioxaborolane group shows distinct peaks at ~1.3 ppm (methyl protons) and 30–35 ppm (boron-bound carbons) .
- HPLC-MS : Validates molecular weight (expected [M+H]⁺ ~380–400 Da) and detects impurities. Mobile phases often use acetonitrile/water with 0.1% formic acid .
- X-ray Crystallography : Resolves boronic ester geometry and hydrogen-bonding interactions in the urea moiety .
Q. What are the stability considerations for long-term storage of this compound?
- Stability Profile : The boronic ester group is moisture-sensitive. Storage under argon at –20°C in amber vials is recommended. Degradation products (e.g., free boronic acid) can be monitored via B NMR or FTIR (B-O stretching ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Approach : Density Functional Theory (DFT) calculations predict transition states and activation energies for Suzuki-Miyaura couplings. Software like Gaussian or ORCA models the electronic effects of substituents on the phenyl ring. Reaction path sampling identifies low-energy intermediates, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates quantum mechanics with machine learning to predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) for boronic acid coupling .
Q. How do statistical experimental design (DoE) methods improve yield in multi-step syntheses?
- Methodology : Fractional factorial designs or response surface methodology (RSM) screen variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) can optimize the ratio of boronic ester to benzyl isocyanate, reducing side reactions (e.g., dimerization) .
- Data Analysis : ANOVA identifies significant factors, while contour plots visualize interactions. A recent study achieved 85% yield by optimizing Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .
Q. What strategies are used to resolve contradictions in bioactivity data across studies?
- Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual palladium) or solvent effects. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding affinity. Batch-to-batch reproducibility is assessed via LC-MS and elemental analysis .
- Case Example : In kinase inhibition studies, conflicting IC₅₀ values were traced to DMSO concentration variations (>1% DMSO alters protein conformation) .
Q. How is this compound utilized in cross-coupling reactions for functional material development?
- Applications : The tetramethyl dioxaborolane group enables Suzuki couplings to create conjugated polymers or metal-organic frameworks (MOFs). For instance, copolymerization with fluorene derivatives yields luminescent materials. Reaction conditions (e.g., microwave irradiation) enhance regioselectivity .
- Mechanistic Insight : The boronic ester acts as a transient protecting group, allowing sequential functionalization of the urea core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
